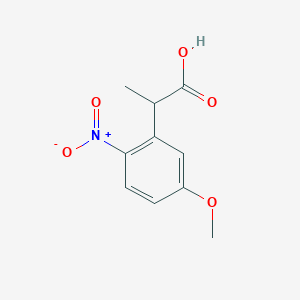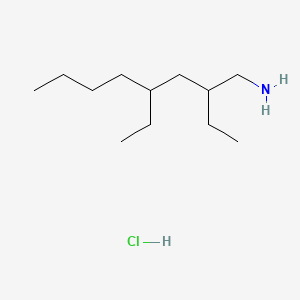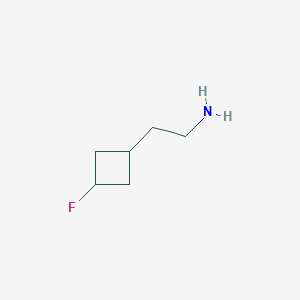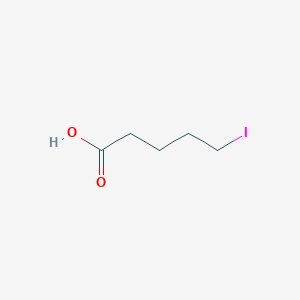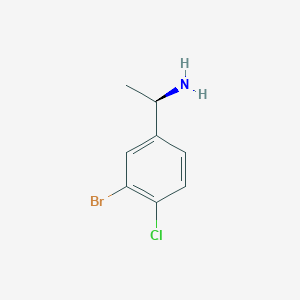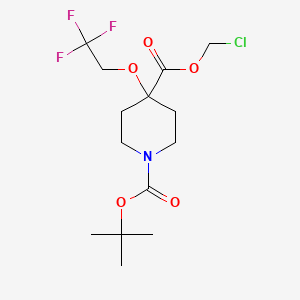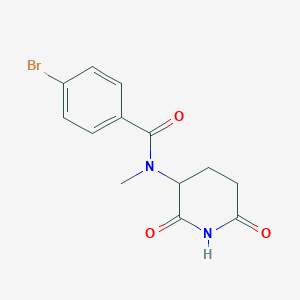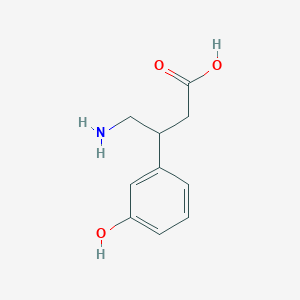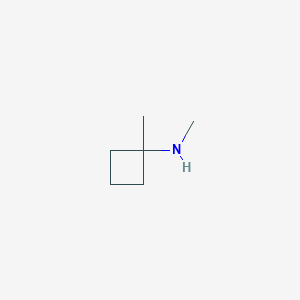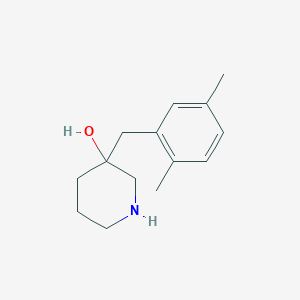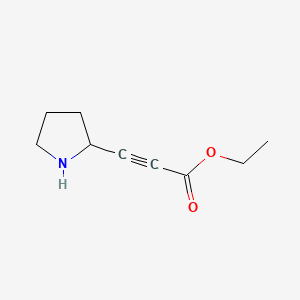
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H9Cl3O3S. It is a derivative of phenol and benzenesulfonate, characterized by the presence of three chlorine atoms on the phenyl ring and a methyl group on the benzenesulfonate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate typically involves the reaction of 2,4,5-trichlorophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonate group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted anilines, while oxidation can produce sulfonic acids.
科学的研究の応用
(2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate is utilized in various scientific research fields, including:
Biology: In studies involving enzyme inhibition or protein modification due to its ability to react with nucleophilic amino acid residues.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate involves its ability to interact with nucleophilic sites on biomolecules or other chemical entities. The sulfonate group can form strong covalent bonds with nucleophiles, leading to the modification of proteins, enzymes, or other target molecules. This interaction can alter the function or activity of the target, making it useful in various biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
(2,4,6-Trichlorophenyl) 4-methylbenzenesulfonate: Similar structure but with a different chlorine substitution pattern.
(2,4-Dichlorophenyl) 4-methylbenzenesulfonate: Lacks one chlorine atom compared to (2,4,5-Trichlorophenyl) 4-methylbenzenesulfonate.
(2,5-Dichlorophenyl) 4-methylbenzenesulfonate: Another variant with a different chlorine substitution pattern.
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
CAS番号 |
7466-02-6 |
|---|---|
分子式 |
C13H9Cl3O3S |
分子量 |
351.6 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H9Cl3O3S/c1-8-2-4-9(5-3-8)20(17,18)19-13-7-11(15)10(14)6-12(13)16/h2-7H,1H3 |
InChIキー |
NGSFNIFEQKYBGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


